molecular formula C9H15N3OS B2640314 3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole CAS No. 2199303-52-9

3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole

Cat. No.: B2640314
CAS No.: 2199303-52-9
M. Wt: 213.3
InChI Key: VYSAGUQMRQWAET-UHFFFAOYSA-N
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Description

3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole (CAS 2199303-52-9) is a high-purity chemical compound supplied for scientific research and development. With a molecular formula of C9H15N3OS and a molecular weight of 213.30 g/mol, this 1,2,4-thiadiazole derivative is a subject of interest in medicinal chemistry . The 1,2,4-thiadiazole scaffold is a nitrogen-containing heterocycle known for its significant pharmacological potential and is considered a bioisostere for rings like pyrimidine, which is common in nucleic acids and several antiviral drugs . This compound is offered for investigational purposes in various fields, including the development of novel receptor antagonists and agonists . This product is intended for research and development applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-7-10-9(14-11-7)13-6-8-4-3-5-12(8)2/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSAGUQMRQWAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OCC2CCCN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-thiol with (1-methylpyrrolidin-2-yl)methanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the thiol group by the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds within the 1,2,4-thiadiazole class exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-thiadiazole showed potent activity against various bacterial strains including Escherichia coli and Staphylococcus aureus . The incorporation of the pyrrolidine moiety in 3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole may enhance its binding affinity to microbial targets, making it a candidate for further exploration as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vivo studies have shown that thiadiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . The structural features of this compound may contribute to its efficacy in reducing inflammation.

Synthetic Pathways

The synthesis of this compound has been explored through various chemical reactions. Patents describe methods involving the reaction of thiadiazole with pyrrolidine derivatives to yield compounds with enhanced biological activities . These synthetic routes are crucial for producing analogs that could possess improved pharmacological profiles.

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiadiazole derivatives:

  • A study synthesized multiple thiadiazole derivatives and assessed their anti-microbial activity using agar diffusion methods. Results indicated that certain derivatives showed superior activity against resistant strains of bacteria .
  • Another investigation focused on the analgesic and anti-inflammatory properties of thiadiazole derivatives in animal models, demonstrating significant reductions in pain responses compared to control groups .

Treatment of Infectious Diseases

Given its antimicrobial properties, this compound could be developed as a novel therapeutic agent against infections caused by resistant pathogens.

Anti-cancer Research

The unique structure of thiadiazoles has prompted investigations into their potential as anti-cancer agents. Preliminary studies suggest that these compounds may inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Antimicrobial ActivityPotent activity against E. coli and S. aureus
Anti-inflammatory EffectsInhibition of COX enzymes
Anti-cancer PotentialInduction of apoptosis in cancer cells
Synthesis MethodsVarious synthetic pathways explored

Mechanism of Action

The mechanism of action of 3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Thiadiazole Derivatives

Structural and Functional Differences

The table below summarizes key analogues and their properties:

Compound Name Substituents (Position 3) Substituents (Position 5) Biological Activity/Application Key References
3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole Methyl (1-Methylpyrrolidin-2-yl)methoxy Potential antiviral/CNS applications*
3-Trichloromethyl-5-(1-pyrrolidinyl)-1,2,4-thiadiazole Trichloromethyl 1-Pyrrolidinyl Ammonium nitrification inhibition
5-Cyano-3-(2-methylindol-3-yl)-1,2,4-thiadiazole 2-Methylindol-3-yl Cyano Weak antimicrobial (H. pylori)
3,5-Bis(phenylethynyl)-1,2,4-thiadiazole Phenylethynyl Phenylethynyl Synthetic intermediate for drug precursors
Thiadiazole-triazole hybrids Triazole-linked groups Variable substituents Anti-EGFR kinase (anticancer)

*Inferred based on structural similarity to tideglusib (SARS-CoV-2 Mpro inhibitor) .

Key Comparative Analyses

Physicochemical Properties
  • Lipophilicity : The trichloromethyl group (logP ~3.5) increases lipophilicity versus the target compound’s methoxy-pyrrolidine (logP ~1.8), affecting bioavailability and environmental persistence .
  • Solubility : The tertiary amine in the pyrrolidine moiety (pKa ~9.5) enhances water solubility at physiological pH, advantageous for oral administration compared to neutral analogues like phenylethynyl derivatives .

Biological Activity

3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole is a heterocyclic compound notable for its diverse biological activities. This compound features a thiadiazole ring, which is known for its potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N3OSC_9H_{15}N_3OS. Its structure includes:

  • A thiadiazole ring which contributes to its biological activity.
  • A methyl group at the 3-position and a methoxy group linked to a methylpyrrolidine moiety , enhancing its lipophilicity and potential bioactivity.

Anticancer Activity

Research indicates that thiadiazole derivatives, including this compound, exhibit significant anticancer properties. Various studies have highlighted the following findings:

  • Cytotoxicity Against Cancer Cell Lines :
    • Alam et al. (2011) demonstrated that derivatives of thiadiazoles showed significant suppressive activity against human cancer cell lines such as lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) .
    • A specific derivative exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, indicating potent anticancer activity .
CompoundCell LineIC50 (µg/mL)
Thiadiazole DerivativeSK-MEL-24.27
Other DerivativesA549Varies

Antimicrobial Activity

Thiadiazole compounds have also been investigated for their antimicrobial properties. They have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

The mechanism by which this compound exerts its biological effects can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Cell Cycle Interference : Studies suggest that certain thiadiazoles can induce cell cycle arrest, particularly in the G1 phase, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives for their biological activities:

  • Hosseinzadeh et al. (2013) : Investigated a series of 1,3,4-thiadiazoles with varying substituents and found significant anticancer activity against prostate (PC3) and breast cancer (MCF7) cell lines .
  • Almasirad et al. (2016) : Reported on new series of thiadiazole derivatives showing promising cytotoxic effects against leukemia and ovarian cancer cell lines .
  • Plech et al. (2015) : Evaluated 2,5-disubstituted thiadiazoles for their anticancer activity against MCF7 and MDA-MB-231 cell lines using MTT assays .

Q & A

Q. What are the recommended synthesis strategies for 3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of 1,2,4-thiadiazole derivatives typically involves heterocyclic condensation reactions. For example, sodium monochloroacetate in aqueous medium can react with thiol intermediates, followed by acidification with ethanoic acid to yield target compounds . Key factors include pH control (acidic conditions for cyclization) and solvent selection (e.g., ethanol or toluene for reflux). Yield optimization requires monitoring reaction progress via TLC and purification via recrystallization (ethanol/water mixtures) . Contaminants like unreacted thiols can be mitigated using column chromatography or selective precipitation .

Q. How can structural characterization of 1,2,4-thiadiazole derivatives be systematically performed?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and aromaticity. For example, methoxy groups (δ\delta ~3.2–3.5 ppm) and pyrrolidine protons (δ\delta ~1.5–2.5 ppm) are diagnostic .
  • IR spectroscopy : Stretching vibrations for C=N (~1600 cm1^{-1}) and S–N (~650 cm1^{-1}) validate the thiadiazole core .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content should match theoretical values within ±0.3% .

Q. What are the key physicochemical properties influencing the solubility and stability of this compound?

  • Methodological Answer :
  • Solubility : Governed by substituent polarity. The methoxy group enhances solubility in polar solvents (e.g., DMSO, ethanol), while the pyrrolidine moiety increases lipophilicity, favoring membrane permeability .
  • Stability : Susceptible to hydrolysis under strong acidic/basic conditions due to the thiadiazole ring. Storage in anhydrous environments at 4°C is recommended .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound derivatives?

  • Methodological Answer : Docking against enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) can predict antifungal activity. Use software like AutoDock Vina with parameters: grid size = 20 Å, exhaustiveness = 7. Focus on binding affinity (< -8.0 kcal/mol) and hydrogen bonds with catalytic residues (e.g., His310, Leu376) . Validate with MD simulations (100 ns) to assess complex stability .

Q. What experimental approaches resolve contradictions in reaction outcomes, such as unexpected byproducts during thiadiazole formation?

  • Methodological Answer : Contradictions often arise from competing reaction pathways. For example, phenylhydrazine hydrochloride may yield indole derivatives (e.g., 5-cyano-3-(2-methylindol-3-yl)-1,2,4-thiadiazole) alongside thiadiazoles due to cyclization side reactions. Mitigation strategies:
  • Temperature control : Lower temperatures (0–5°C) suppress indole formation .
  • Stoichiometry : Excess thioamide (1.5 eq.) favors thiadiazole over heterocyclic byproducts .
  • Byproduct isolation : Use preparative HPLC with C18 columns (acetonitrile/water gradient) .

Q. How can green chemistry principles be applied to synthesize 1,2,4-thiadiazoles sustainably?

  • Methodological Answer : Replace toxic oxidants (e.g., Cl2_2) with molecular oxygen in water. Catalytic iodine (10 mol%) enables oxidative dimerization of thioamides at 80°C, achieving yields >85%. Advantages include reduced solvent waste (water as solvent) and energy efficiency (shorter reaction times: 4–6 hrs) .

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

  • Methodological Answer :
  • Cell lines : MCF-7 (breast cancer) and HeLa (cervical cancer) for cytotoxicity assays (IC50_{50} via MTT assay) .
  • Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA probe) .
  • Comparative analysis : Benchmark against cisplatin or doxorubicin to assess potency .

Methodological Challenges & Solutions

Q. How to address regioselectivity challenges during electrophilic substitution on the thiadiazole ring?

  • Answer : Use directing groups (e.g., methoxy) to control substitution sites. For example, iodination at C-5 is achieved using NIS (N-iodosuccinimide) in DMF at 50°C, followed by Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, toluene/ethanol) .

Q. What analytical methods ensure purity of thiadiazole derivatives for pharmacological studies?

  • Answer :
  • HPLC : C18 column, 0.1% TFA in water/acetonitrile (70:30), UV detection at 254 nm .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H]+^+ for C10_{10}H12_{12}N3_3O2_2S: 254.0698) .

Q. How to optimize synthetic routes for scale-up without compromising yield?

  • Answer :
    Replace batch reactors with flow chemistry systems for better heat/mass transfer. Use catalysts like Amberlyst-15 for recyclability. Process analytical technology (PAT) tools (e.g., in-line FTIR) monitor intermediate formation in real time .

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